molecular formula C27H23ClN4O4S B2641618 N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide CAS No. 892382-12-6

N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide

Cat. No. B2641618
CAS RN: 892382-12-6
M. Wt: 535.02
InChI Key: UGRJKDCWVWQGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C27H23ClN4O4S and its molecular weight is 535.02. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of compounds with similar structural features, indicating the importance of understanding their chemical properties and potential reactivity. For example, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents was reported, showcasing the antimicrobial potential of these compounds (Sah, Bidawat, Seth, & Gharu, 2014). Similarly, the synthesis of novel heterocyclic compounds derived from related structures for inhibition of enzymes such as lipase and α-glucosidase was discussed, highlighting their potential in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).

Biological Activity and Pharmacological Evaluation

Compounds with chlorophenyl and methoxyphenyl groups have been evaluated for their biological activities. For instance, some compounds were synthesized and assessed for antimicrobial properties, demonstrating moderate activity against various pathogens (Desai, Shihora, & Moradia, 2007). Additionally, certain derivatives were found to be effective inhibitors of acetylcholinesterase, suggesting potential applications in treating diseases related to enzyme dysfunction (Rehman et al., 2013).

Metabolic Pathways and Environmental Impact

The metabolic pathways and environmental impact of chloroacetamide herbicides, which share structural similarities with the specified compound, have been studied, providing insights into their behavior in biological systems and their potential toxicity. Research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the differences in metabolic pathways between species and suggests implications for environmental and health safety (Coleman, Linderman, Hodgson, & Rose, 2000).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4S/c1-15-24-21(17(13-33)12-29-15)11-22-26(36-24)31-25(16-3-9-20(35-2)10-4-16)32-27(22)37-14-23(34)30-19-7-5-18(28)6-8-19/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRJKDCWVWQGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC=C(C=C5)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide

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